molecular formula C20H30N2O3 B12314293 N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12314293
M. Wt: 346.5 g/mol
InChI Key: ZCITZBMLKZFTKF-UHFFFAOYSA-N
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Description

This compound is a benzodioxepine derivative characterized by a seven-membered 1,5-benzodioxepine core fused to a carboxamide group and a dimethylamino-substituted cycloheptylmethyl moiety. Its molecular formula is C₂₁H₃₀N₂O₃, with a molecular weight of 358.48 g/mol. The benzodioxepine scaffold is associated with diverse bioactivities, including central nervous system (CNS) modulation and anti-inflammatory effects .

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cycloheptyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H30N2O3/c1-22(2)20(10-5-3-4-6-11-20)15-21-19(23)16-8-9-17-18(14-16)25-13-7-12-24-17/h8-9,14H,3-7,10-13,15H2,1-2H3,(H,21,23)

InChI Key

ZCITZBMLKZFTKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCCC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves multiple steps. The initial step typically includes the formation of the cycloheptyl ring, followed by the introduction of the dimethylamino group. The benzodioxepine ring is then synthesized and attached to the cycloheptyl ring through a series of condensation reactions. The final step involves the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP
N-{[1-(Dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (Target) 1,5-Benzodioxepine Cycloheptylmethyl-dimethylamino, carboxamide 358.48 ~2.3†
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide 1,5-Benzodioxepine dimer Methyl, carboxamide 355.39 2.32
7-Chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 1,4-Benzodiazepine Chloro, hydroxy, phenyl 317.76 2.8‡
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Chloro, dihydroxybenzylidene, sulfonyl 456.94 1.5–2.0

†Estimated based on structural analogs ; ‡Calculated using QSPR models.

  • Key Differences: Cycloheptyl vs. Cyclohexyl/Aromatic Substituents: The target compound’s cycloheptylmethyl-dimethylamino group provides greater conformational flexibility compared to rigid aromatic substituents (e.g., phenyl in benzodiazepines) . This may enhance binding to flexible receptor pockets. Benzodioxepine vs. Benzodiazepine/Benzodithiazine: The benzodioxepine core lacks nitrogen atoms in the heterocycle, reducing basicity compared to benzodiazepines (pKa ~3–5 vs. ~7–9). Benzodithiazines, with sulfonyl groups, exhibit higher polarity (logP ~1.5–2.0) .
Physicochemical Properties
  • logP and Solubility : The target compound’s logP (~2.3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, benzodithiazines with sulfonyl groups (logP ~1.5–2.0) may exhibit reduced blood-brain barrier penetration .
  • Hydrogen Bonding: The carboxamide group in the target compound contributes to hydrogen-bond donor/acceptor capacity (polar surface area ~55 Ų), similar to benzodiazepines but lower than dihydroxy-substituted benzodithiazines (PSA >80 Ų) .

Biological Activity

N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with opioid receptors and other biological systems.

Chemical Structure and Properties

  • Chemical Formula : C18H28N2O3
  • CAS Number : 1015664-71-7
  • Molecular Weight : 320.43 g/mol

The compound features a complex structure characterized by a benzodioxepine core, which is known to influence its biological activity.

Research indicates that this compound may interact with the opioid receptor system, similar to other related compounds. The presence of the dimethylamino group is significant as it can enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier and exert central nervous system effects.

Pharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to traditional opioids.
  • Sedative Effects : The compound has shown sedative properties in animal models, indicating potential use in pain management and sedation protocols.
  • Potential for Abuse : Due to its structural similarities with known psychoactive drugs, there is concern regarding its potential for abuse and dependence.

Study 1: Opioid Receptor Binding Affinity

A study conducted on various analogs of benzodioxepines revealed that compounds structurally similar to this compound exhibited significant binding affinity for mu-opioid receptors. This suggests a potential mechanism for its analgesic effects.

Study 2: Behavioral Assessments in Animal Models

In behavioral studies using rodent models, administration of the compound resulted in decreased pain sensitivity and increased sedation compared to control groups. These findings support its proposed role as an analgesic agent.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBinding Affinity (Ki)Analgesic EffectSedative Effect
U-4770082657-23-60.2 nMYesYes
AH-792155154-30-80.5 nMYesModerate
N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro...1015664-71-7TBDYesYes

Safety and Toxicology

While initial studies indicate promising biological activity, comprehensive toxicological evaluations are necessary to assess the safety profile of this compound. The potential for neurotoxicity or adverse effects associated with prolonged use must be investigated through rigorous clinical trials.

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